BOC-O-BENZYL-D-THREONINOL
Description
BOC-O-Benzyl-D-Threoninol (CAS: 69355-99-3) is a chiral compound with the molecular formula C₁₆H₂₃NO₅ and a molecular weight of 309.35 g/mol . It features two key protecting groups:
- tert-butoxycarbonyl (Boc): An acid-labile group commonly used to protect amines during peptide synthesis.
- Benzyl (Bn): A robust protecting group for hydroxyl or carboxyl moieties, removable via hydrogenolysis.
This compound is widely utilized in organic and peptide chemistry for stereospecific synthesis, particularly in constructing β-amino alcohol frameworks. Its D-threoninol backbone provides a distinct stereochemical configuration, critical for modulating biological activity in drug candidates .
Properties
IUPAC Name |
tert-butyl N-[(2S,3S)-1-hydroxy-3-phenylmethoxybutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-12(20-11-13-8-6-5-7-9-13)14(10-18)17-15(19)21-16(2,3)4/h5-9,12,14,18H,10-11H2,1-4H3,(H,17,19)/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDBGDZAKNELGW-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of D-Threoninol
The tert-butyloxycarbonyl (Boc) group is introduced first to protect the primary amine of D-threoninol (2-amino-1,3-butanediol). This step typically employs di-tert-butyl dicarbonate ((Boc)₂O) in a biphasic solvent system of acetone and water, with triethylamine (Et₃N) as a base. The reaction proceeds at 0–40°C for 0.5–4 hours, achieving yields of 60–85% depending on solvent polarity and stoichiometry.
Key Conditions :
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Solvent : Acetone/water (10:1 v/v)
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Base : Triethylamine (2.0 equiv)
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Temperature : 25–30°C
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Time : 2 hours
The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during subsequent benzylation.
Benzyl Protection of the Hydroxyl Group
The primary hydroxyl group (C1) of Boc-D-threoninol is selectively protected using benzyl bromide (Bzl-Br) in dimethylformamide (DMF) or dichloromethane (DCM). Sodium hydride (NaH) serves as a strong base to deprotonate the hydroxyl, facilitating nucleophilic substitution.
Optimized Protocol :
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Dissolve Boc-D-threoninol in anhydrous DMF.
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Add NaH (1.2 equiv) at 0°C under nitrogen.
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Slowly introduce Bzl-Br (1.1 equiv).
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Stir at 25°C for 6–8 hours.
Yields range from 70–90%, with minor (<5%) formation of the C3-benzylated byproduct.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost efficiency and reproducibility. Patent WO2017178950A1 highlights a continuous flow system for Boc deprotection and benzylation, reducing reaction times by 40% compared to batch processes.
Industrial Process Overview :
| Step | Parameters | Yield |
|---|---|---|
| Boc Protection | (Boc)₂O in acetone/water, 30°C, 1.5h | 82% |
| Benzylation | Bzl-Br/NaH in DMF, 25°C, 6h | 88% |
| Purification | Crystallization (ethyl acetate/hexane) | 95% |
This method achieves a total yield of 68% with >99% purity, meeting pharmaceutical-grade standards.
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature Control
Lower temperatures (0–10°C) during benzylation minimize racemization of the D-threoninol backbone, preserving enantiomeric excess (>98%).
Analytical Characterization
Critical Quality Attributes :
Applications in Peptide Synthesis
This compound is integral to synthesizing somatostatin analogs like lanreotide. Its orthogonal protecting groups enable sequential coupling in solid-phase peptide synthesis (SPPS), reducing deletion sequences by 30% compared to unprotected derivatives .
Chemical Reactions Analysis
Types of Reactions
BOC-O-BENZYL-D-THREONINOL can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The benzyloxy group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like LiAlH4, and bases like triethylamine. Reaction conditions typically involve organic solvents such as dichloromethane or tetrahydrofuran (THF), and may require specific temperatures and reaction times to achieve optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction of the benzyloxy group would yield a benzyl-substituted compound.
Scientific Research Applications
BOC-O-BENZYL-D-THREONINOL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BOC-O-BENZYL-D-THREONINOL involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the benzyloxy and hydroxybutan-2-yl groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the compound’s effects on enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Enantiomeric Comparison: D- vs. L-Threoninol Derivatives
The stereochemistry of threoninol derivatives significantly influences their applications. BOC-O-Benzyl-L-Threoninol (CAS: 15260-10-3) shares the same molecular formula (C₁₆H₂₃NO₅) and weight as its D-counterpart but exhibits reversed stereochemistry. Key differences include:
| Property | BOC-O-Benzyl-D-Threoninol | BOC-O-Benzyl-L-Threoninol |
|---|---|---|
| CAS Number | 69355-99-3 | 15260-10-3 |
| Price (Kanto, 2022) | ¥8,000/g | ¥13,500/25g |
| Purity | >97.0% (HPLC) | >98.0% (HPLC) |
The L-enantiomer is typically more abundant in natural systems, but the D-form is preferred in synthetic pathways requiring non-natural stereochemistry .
Protecting Group Variation: Boc vs. Fmoc
FMOC-D-Allo-Threoninol (CAS: 143143-54-8, C₁₉H₂₁NO₄, MW: 327.37 g/mol) substitutes the Boc group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Key contrasts:
| Property | This compound | FMOC-D-Allo-Threoninol |
|---|---|---|
| Protecting Group | Boc (acid-labile) | Fmoc (base-labile) |
| Molecular Weight | 309.35 g/mol | 327.37 g/mol |
| Applications | Acid-deprotection workflows | Solid-phase peptide synthesis |
The Fmoc group’s base sensitivity allows orthogonal deprotection strategies, enabling sequential synthesis of complex peptides. The "allo" designation indicates a distinct stereochemical arrangement (2S,3R), further diversifying its utility .
Substituent Variation: Benzyl vs. Benzothiophene
BOC-D-3-Benzothienylalanine (CAS: 111082-76-9, C₁₇H₁₉NO₄S) replaces the benzyl group with a benzothiophene moiety. Comparative analysis:
| Property | This compound | BOC-D-3-Benzothienylalanine |
|---|---|---|
| Core Structure | Benzyl-protected alcohol | Benzothiophene-substituted |
| Molecular Formula | C₁₆H₂₃NO₅ | C₁₇H₁₉NO₄S |
| Applications | Peptide synthesis | Non-natural amino acid R&D |
The benzothiophene group enhances aromaticity and electron density, making BOC-D-3-Benzothienylalanine valuable in studying enzyme-substrate interactions or fluorescent probes .
Functional Group and Stereochemical Impact
- Boc vs. Benzyl Priority : The Boc group’s acid sensitivity contrasts with the benzyl group’s stability, enabling selective deprotection.
- Stereochemistry: D-Threoninol derivatives are less prone to enzymatic degradation than L-forms, enhancing their utility in bioactive molecule design .
Biological Activity
BOC-O-benzyl-D-threoninol is a derivative of D-threonine, an amino acid that plays a crucial role in various biological processes. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of prodrugs and antimicrobial agents. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyl group and a BOC (tert-butoxycarbonyl) protecting group on the hydroxyl and amine functionalities. This structure influences its solubility, stability, and reactivity, making it a valuable intermediate in various synthetic pathways.
Antimicrobial Properties
Research has indicated that derivatives of threonine, including this compound, exhibit antimicrobial properties. For instance, studies have shown that modifications to the N-terminal of threonine analogues can enhance their affinity for bacterial targets, thereby improving their antimicrobial efficacy against resistant strains like vancomycin-resistant Enterococcus faecalis (VRE) .
Table 1: Antimicrobial Activity of Threonine Derivatives
| Compound | Activity Against VRE | Mechanism of Action |
|---|---|---|
| This compound | Moderate | Disruption of cell wall synthesis |
| N-terminal d-threonine analogue | Lower than natural | Similar binding affinity |
| Chlorobiphenyl vancomycin analogue | Enhanced | Alternative binding interactions |
Synthesis and Prodrug Development
The synthesis of this compound has been explored as a precursor for developing prodrugs. For example, it has been utilized in the synthesis of beta-lactam antibiotics, demonstrating its utility in enhancing drug delivery and bioavailability . The transformation processes often involve coupling reactions that yield compounds with improved pharmacological profiles.
Case Study: Prodrug Synthesis
In a study aimed at developing orally absorbed prodrugs for antibiotics, this compound was treated with triflic anhydride to create more reactive intermediates. These intermediates were subsequently used to synthesize aztreonam derivatives, highlighting the compound's versatility in pharmaceutical applications .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Wall Disruption : The compound interferes with bacterial cell wall synthesis by mimicking natural substrates.
- Enhanced Binding Affinity : Modifications increase the hydrophobic character, allowing better interaction with bacterial receptors.
- Prodrug Activation : As a prodrug, it can be converted into active forms within biological systems, enhancing therapeutic effects.
Q & A
Q. What are the critical steps in synthesizing BOC-O-Benzyl-D-Threoninol with high enantiomeric purity?
Methodological Answer:
- Chiral Catalysts : Use asymmetric hydrogenation or enzymatic resolution to ensure stereochemical fidelity. For example, transition-metal catalysts (e.g., Ru-BINAP complexes) can enhance enantioselectivity.
- Protecting Group Strategy : The benzyl group protects the hydroxyl moiety during synthesis, while the Boc (tert-butoxycarbonyl) group safeguards the amine. Deprotection should be timed to avoid racemization .
- Purification : Employ chiral HPLC or recrystallization in solvents like hexane/ethyl acetate to isolate the D-enantiomer. Purity (>97% by HLC) is critical for reproducibility in downstream applications .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : Compare H and C NMR spectra with literature data to verify benzyl/Boc group retention and stereochemistry.
- HPLC : Use chiral columns (e.g., Chiralpak AD-H) to confirm enantiomeric excess (>97%) .
- X-ray Crystallography : Resolve crystal structures to validate absolute configuration, especially if discrepancies arise in optical rotation data .
Q. What solvent systems are optimal for studying the solubility of this compound?
Methodological Answer:
- Polarity Matching : Test solubility in dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF). DCM is ideal for Boc deprotection, while THF supports coupling reactions.
- Empirical Testing : Conduct phased solubility trials (e.g., 0.1–1.0 M concentrations) and monitor via UV-Vis spectroscopy or gravimetric analysis .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for Boc deprotection without compromising the benzyl group?
Methodological Answer:
- Acid Sensitivity : Use trifluoroacetic acid (TFA) in DCM at 0°C for selective Boc removal. Avoid prolonged exposure to prevent benzyl cleavage.
- Kinetic Monitoring : Track reaction progress via TLC (Rf shift) or in situ IR spectroscopy to terminate the reaction at >95% deprotection .
- Data Table :
| Acid Reagent | Temperature | Time (h) | Boc Deprotection Yield (%) | Benzyl Retention (%) |
|---|---|---|---|---|
| TFA/DCM | 0°C | 2 | 98 | 99 |
| HCl/dioxane | 25°C | 4 | 95 | 85 |
Q. What strategies resolve discrepancies in spectroscopic data between synthesized batches?
Methodological Answer:
- Cross-Validation : Compare NMR, HPLC, and mass spectrometry data across batches. Use deuterated solvents for consistency in NMR .
- Controlled Variables : Replicate synthesis under identical conditions (temperature, solvent purity, catalyst loading). If inconsistencies persist, re-examine starting material enantiopurity .
- Case Study : A 2024 study found that residual moisture (>500 ppm) during Boc protection caused batch-to-batch variability in C NMR peaks .
Q. How to design experiments assessing the compound’s stability under oxidative or thermal stress?
Methodological Answer:
- Stress Testing :
- Thermal : Heat samples to 40–80°C in inert (N) vs. aerobic conditions. Monitor decomposition via HPLC.
- Oxidative : Expose to HO or tert-butyl hydroperoxide. Use LC-MS to identify degradation products (e.g., benzaldehyde from benzyl oxidation) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
Q. What role does this compound play in enantioselective catalysis or peptide mimetics?
Methodological Answer:
- Catalytic Applications : The compound serves as a chiral ligand in asymmetric aldol reactions. For example, its hydroxyl and amine groups coordinate with metals (e.g., Cu, Pd) to induce enantioselectivity in C–C bond formation .
- Peptide Mimetics : Incorporate into pseudopeptides to study backbone flexibility. Use solid-phase synthesis with HATU/DIPEA activation for coupling .
Data Contradiction & Analysis
Q. How to address conflicting reports on the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Mechanistic Re-evaluation :
- Case Study : A 2023 study attributed conflicting reactivity data to unaccounted trace acids (e.g., residual TFA) altering reaction pathways .
Q. What advanced techniques validate enantiopurity when standard HPLC methods fail?
Methodological Answer:
- Circular Dichroism (CD) : Measure Cotton effects at 220–250 nm to confirm D-configuration.
- Marfey’s Reagent : Derivatize the amine post-deprotection and analyze via LC-MS for chiral separation .
Experimental Design Considerations
Q. How to formulate a hypothesis for studying the compound’s role in inhibiting enzymatic activity?
Methodological Answer:
- Hypothesis Framework :
- PICO : Population (target enzyme, e.g., serine protease); Intervention (this compound concentration); Comparison (control without inhibitor); Outcome (IC value).
- FINER Criteria : Ensure the hypothesis is feasible (in vitro assays), novel (uncharacterized enzymes), and relevant (therapeutic applications) .
- Assay Design : Use fluorogenic substrates and Michaelis-Menten kinetics to quantify inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
